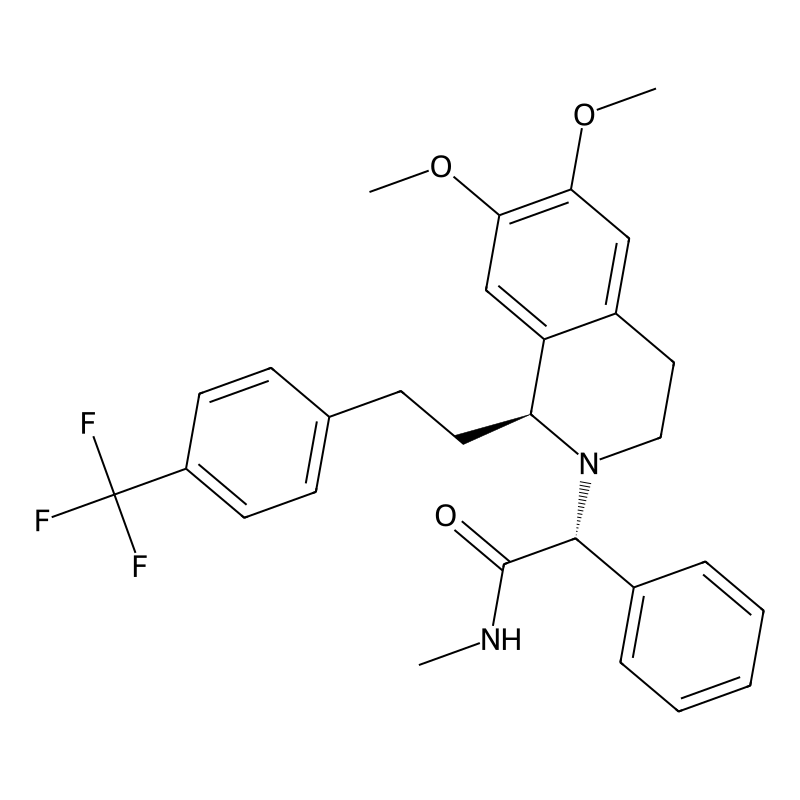Almorexant

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Almorexant is a medication that acts as a dual orexin receptor antagonist. Orexin is a neuropeptide involved in regulating wakefulness, sleep-wake cycles, and feeding behavior. Almorexant binds to and blocks both orexin receptor subtypes, OX1R and OX2R, thereby inhibiting the orexin signaling pathway []. This mechanism of action has made almorexant a valuable tool in scientific research for various purposes:
Understanding Sleep-Wake Regulation
One of the primary areas of research using almorexant is investigating the role of the orexin system in sleep and wakefulness. Studies in animals have shown that almorexant promotes sleep and reduces wakefulness []. This suggests that orexin signaling plays a crucial role in maintaining wakefulness and alertness. Researchers can use almorexant to manipulate orexin activity and observe its effects on sleep behavior, helping to elucidate the complex mechanisms of sleep-wake regulation.
Narcolepsy Research
Narcolepsy is a chronic sleep disorder characterized by excessive daytime sleepiness, cataplexy (sudden muscle weakness triggered by emotions), and sleep paralysis. Research suggests that orexin deficiency may be involved in the development of narcolepsy []. Almorexant has been explored as a potential treatment for narcolepsy due to its ability to block orexin receptors. Studies have shown that almorexant can improve symptoms of narcolepsy, such as excessive daytime sleepiness and cataplexy [].
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Drug Indication
KEGG Target based Classification of Drugs
Rhodopsin family
Orexin
HCRTR [HSA:3061 3062] [KO:K04238 K04239]
Other CAS
Wikipedia
Dates
2: Sukys-Claudino L, Moraes WA, Tufik S, Poyares D. [The newer sedative-hypnotics.]. Rev Bras Psiquiatr. 2010 Sep;32(3):288-93. Portuguese. PubMed PMID: 20945020.
3: Hoch M, Hoever P, Haschke M, Krähenbühl S, Dingemanse J. Food Effect and Biocomparison of Two Formulations of the Dual Orexin Receptor Antagonist Almorexant in Healthy Male Subjects. J Clin Pharmacol. 2010 Sep 17. [Epub ahead of print] PubMed PMID: 20852003.
4: Dietrich H, Jenck F. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant. Psychopharmacology (Berl). 2010 Oct;212(2):145-54. Epub 2010 Jul 15. PubMed PMID: 20631993; PubMed Central PMCID: PMC2937139.
5: Li A, Nattie E. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle. J Physiol. 2010 Aug 1;588(Pt 15):2935-44. Epub 2010 Jun 14. PubMed PMID: 20547681; PubMed Central PMCID: PMC2956908.
6: Gatfield J, Brisbare-Roch C, Jenck F, Boss C. Orexin receptor antagonists: a new concept in CNS disorders? ChemMedChem. 2010 Aug 2;5(8):1197-214. Review. PubMed PMID: 20544785.
7: Malherbe P, Roche O, Marcuz A, Kratzeisen C, Wettstein JG, Bissantz C. Mapping the binding pocket of dual antagonist almorexant to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmet hyl-acetamide (EMPA). Mol Pharmacol. 2010 Jul;78(1):81-93. Epub 2010 Apr 19. PubMed PMID: 20404073.
8: Hoever P, de Haas S, Winkler J, Schoemaker RC, Chiossi E, van Gerven J, Dingemanse J. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with almorexant. Clin Pharmacol Ther. 2010 May;87(5):593-600. Epub 2010 Apr 7. PubMed PMID: 20376002.
9: LeSage MG, Perry JL, Kotz CM, Shelley D, Corrigall WA. Nicotine self-administration in the rat: effects of hypocretin antagonists and changes in hypocretin mRNA. Psychopharmacology (Berl). 2010 Apr;209(2):203-12. Epub 2010 Feb 24. PubMed PMID: 20177882.
10: Sifferlen T, Boss C, Cottreel E, Koberstein R, Gude M, Aissaoui H, Weller T, Gatfield J, Brisbare-Roch C, Jenck F. Novel pyrazolo-tetrahydropyridines as potent orexin receptor antagonists. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1539-42. Epub 2010 Jan 22. PubMed PMID: 20144866.








